5-(3-Bromophenyl)pyrrolidine-2,4-dione

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

This meta-bromo pyrrolidine-2,4-dione is a validated fragment hit against PYCR1 (IC50=161 µM), offering a critical electronic profile distinct from ortho/para isomers for definitive SAR. Its low MW (254 Da) and favorable cLogP (~1.8) make it ideal for fragment-based screening libraries. The 3-bromophenyl handle enables rapid diversification via Suzuki, Stille, or Buchwald-Hartwig coupling. Choose this specific regioisomer to ensure reproducibility in target engagement studies where meta-substitution is essential.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1897611-83-4
Cat. No. B2538593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)pyrrolidine-2,4-dione
CAS1897611-83-4
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESC1C(=O)C(NC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
InChIKeyUMJOGWZWEWIUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Bromophenyl)pyrrolidine-2,4-dione: A Meta-Substituted Tetramic Acid Scaffold for Targeted Inhibitor Development


5-(3-Bromophenyl)pyrrolidine-2,4-dione (CAS 1897611-83-4) is a heterocyclic building block belonging to the pyrrolidine-2,4-dione (tetramic acid) family [1]. With the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol, this compound features a pyrrolidine-2,4-dione core substituted at the 5-position with a 3‑bromophenyl group. Tetramic acid derivatives are widely recognized for their presence in natural products and their utility as versatile scaffolds in medicinal chemistry, particularly in the development of enzyme inhibitors [2]. The specific meta‑bromo substitution pattern of this compound distinguishes it from its ortho‑ and para‑halogenated analogs, imparting unique electronic and steric properties that are valuable for structure‑activity relationship (SAR) studies [3].

Why Unverified Analogs Cannot Substitute for 5-(3-Bromophenyl)pyrrolidine-2,4-dione in Quantitative SAR


Within the pyrrolidine-2,4-dione series, the position of the bromine atom on the phenyl ring is not a trivial variation. Meta‑substitution (3‑bromo) introduces a dipole moment and electron density distribution distinct from the ortho‑ and para‑isomers, which directly influences binding interactions with biological targets such as the proline biosynthetic enzyme PYCR1 [1]. Furthermore, the unsubstituted pyrrolidine-2,4-dione core lacks the aryl group necessary for key hydrophobic and π‑stacking contacts observed in enzyme active sites. Consequently, replacing 5-(3-bromophenyl)pyrrolidine-2,4-dione with a closely related analog—such as the 4‑bromo or 2‑bromo variant—without confirmatory SAR data risks negating established structure‑activity trends and compromising the reproducibility of research outcomes [2].

Quantitative Differentiation of 5-(3-Bromophenyl)pyrrolidine-2,4-dione: Assay‑Validated Potency and Positional Isomer Advantages


PYCR1 Inhibitory Activity: Weak but Confirmed Engagement vs. Established Inhibitor

5-(3-Bromophenyl)pyrrolidine-2,4-dione exhibits a measurable IC50 of 1.61 × 10⁵ nM (161 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) in a biochemical assay using 6x‑His‑tagged enzyme [1]. In contrast, the known reference inhibitor PYCR1‑IN‑1 (compound 4) achieves an IC50 of 8.8 µM under similar in vitro conditions . Although the potency is moderate, the unambiguous activity of the meta‑bromo derivative confirms its utility as a starting fragment for hit‑to‑lead optimization, whereas unsubstituted pyrrolidine-2,4-dione and many close analogs remain untested against this therapeutically relevant target.

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

Positional Isomer Differentiation: Meta‑Bromo vs. Para‑Bromo Electronic and Steric Profiles

Computational and empirical data across multiple tetramic acid series indicate that the meta‑bromo substituent in 5-(3-bromophenyl)pyrrolidine-2,4-dione induces a distinct electronic distribution compared to its para‑bromo counterpart [1]. The meta position withdraws electron density via induction while minimizing resonance effects, leading to a different dipole moment (calculated ~1.8 D vs. ~1.2 D for para‑bromo) [2]. In addition, the 3‑bromo group projects away from the pyrrolidine‑2,4‑dione core, potentially avoiding steric clashes with the active site of enzymes like PYCR1 that are not observed with the 2‑bromo isomer. No direct IC50 data are available for the 4‑bromo or 2‑bromo analogs in the same assay, making the meta‑bromo variant the only bromophenyl derivative with confirmed PYCR1 inhibition.

Structure-activity relationship Medicinal chemistry Halogen bonding

Fragment‑Like Physicochemical Profile Enables High‑Throughput Screening Compatibility

With a molecular weight of 254.08 g/mol, a calculated logP of ~1.8, and only one hydrogen bond donor, 5-(3-bromophenyl)pyrrolidine-2,4-dione falls well within the 'Rule of Three' criteria for fragment‑based drug discovery (MW < 300, cLogP ≤ 3) [1]. This profile contrasts with larger, more lipophilic tetramic acid derivatives that often exhibit poor aqueous solubility and off‑target promiscuity. For comparison, many N‑alkylated or N‑acylated pyrrolidine-2,4-diones exceed MW 350 and logP > 3, limiting their utility in primary screening cascades [2]. The combination of low molecular weight and the meta‑bromo handle for synthetic elaboration makes this compound an attractive starting point for fragment merging or growing strategies.

Drug discovery High-throughput screening ADME

Commercial Availability and Purity Consistency vs. Custom Synthesis

5-(3-Bromophenyl)pyrrolidine-2,4-dione is commercially available from multiple vendors with reported purities ≥95% (HPLC) . In contrast, the 2‑bromo and 4‑bromo positional isomers are either not listed in major catalogs or are available only as custom synthesis products, introducing variability in lead time, cost, and batch‑to‑batch consistency. For SAR studies requiring exact positional control, the ready availability of the meta‑bromo derivative eliminates the uncertainty associated with de novo synthesis and purification of less common isomers .

Chemical procurement Building blocks Reproducibility

High‑Value Applications for 5-(3-Bromophenyl)pyrrolidine-2,4-dione in Medicinal Chemistry and Fragment‑Based Discovery


Hit Expansion and SAR Profiling for PYCR1 Inhibitors in Cancer Metabolism

The confirmed, albeit weak, PYCR1 inhibitory activity (IC50 = 161 µM) positions 5-(3-bromophenyl)pyrrolidine-2,4-dione as a validated fragment hit for iterative medicinal chemistry optimization [1]. Researchers can use the meta‑bromo handle for Suzuki‑Miyaura cross‑coupling or nucleophilic aromatic substitution to rapidly generate analogs with improved potency, while the tetramic acid core can be further functionalized at N‑1 and C‑3 to probe binding interactions in the PYCR1 active site [2].

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

Due to its low molecular weight (254 Da), favorable cLogP (~1.8), and single hydrogen bond donor, the compound is an ideal candidate for inclusion in fragment screening libraries [3]. Its meta‑bromo substituent provides a synthetic vector for fragment growing, merging, or linking without introducing excessive lipophilicity, thereby preserving the 'fragment‑like' character essential for high‑quality hits [4].

Positional Isomer Control Experiments in Tetramic Acid SAR

When investigating the impact of halogen position on biological activity, 5-(3-bromophenyl)pyrrolidine-2,4-dione serves as the critical meta‑substituted control. Comparative testing against the 4‑bromo and 2‑bromo analogs (if available) allows teams to deconvolute electronic versus steric contributions to target engagement [5]. This is particularly relevant for targets like PYCR1, where subtle changes in aryl substitution can dramatically alter inhibitor binding.

Synthesis of Diverse Heterocyclic Libraries via Palladium‑Catalyzed Cross‑Coupling

The 3‑bromophenyl moiety is a robust handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Stille, Buchwald‑Hartwig). This enables the facile preparation of libraries of 5‑(3‑aryl)pyrrolidine-2,4‑diones with varied biaryl, amine, or ether linkages, expanding chemical space around the tetramic acid scaffold for high‑throughput screening campaigns [6].

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